Prifuroline

Electrophysiology Atrial Refractoriness Antiarrhythmic

Prifuroline (CAS 70833-07-7) is a dual Class I/III antiarrhythmic tool compound. Key procurement drivers: Broad-spectrum activity across aconitine, ouabain, anoxic, and coronary ligation models. 2.9x more potent than amiodarone in atrial ERP. Unique ouabain toxicity antagonism (only prifuroline and propranolol active). Favorable oral bioavailability (2:1 ID:IV ratio).

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 70833-07-7
Cat. No. B1198653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrifuroline
CAS70833-07-7
Synonyms4-(2-benzofuranyl)-2-(dimethylamino)-1-pyrroline
prifuroline
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NCC(C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C14H16N2O/c1-16(2)14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,8-9H2,1-2H3
InChIKeyIYMLHOSZPZHXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prifuroline (CAS 70833-07-7): A Dual-Class Antiarrhythmic Aminopyrroline with Quantifiable Differentiation for Preclinical Cardiac Research


Prifuroline (CAS 70833-07-7, 4-(2-benzofuranyl)-2-(dimethylamino)-1-pyrroline) is an aminopyrroline derivative with a dual electrophysiological profile combining class I quinidine-like effects on the His-Purkinje system with class III properties similar to intravenous amiodarone [1]. It is a small molecule (MW 228.29, C14H16N2O) with a benzofuran-pyrroline core structure [2].

Why Generic Substitution with Common Antiarrhythmics Fails for Prifuroline-Requiring Preclinical Studies


Standard antiarrhythmic agents such as quinidine, disopyramide, lidocaine, and amiodarone exhibit distinct and non-overlapping efficacy patterns across critical preclinical arrhythmia models. Prifuroline is unique among its comparators in demonstrating broad-spectrum activity across aconitine-, ouabain-, anoxic stress-, and coronary ligation-induced arrhythmias, whereas agents like lidocaine are inactive in the aconitine test and disopyramide is ineffective against ouabain toxicity [1]. Furthermore, Prifuroline displays a mixed class I/III electrophysiological profile, combining potent atrial refractoriness enhancement (2.9x more potent than amiodarone) with distinct His-Purkinje conduction effects not observed with amiodarone [2]. These profile differences preclude simple interchangeability with any single comparator compound.

Quantitative Differentiation Guide for Prifuroline vs. Amiodarone, Disopyramide, Quinidine, and Lidocaine in Preclinical Antiarrhythmic Studies


Atrial Effective Refractory Period: Prifuroline 2.9x More Potent than Amiodarone

In a head-to-head canine study, prifuroline demonstrated 2.9 times greater potency than amiodarone in increasing the atrial effective refractory period [1].

Electrophysiology Atrial Refractoriness Antiarrhythmic

Anti-Aconitine Activity: Prifuroline Superior to Quinidine; Lidocaine Inactive

In the rat aconitine arrhythmia model, prifuroline's intravenous anti-aconitine activity was comparable to disopyramide and superior to quinidine, while lidocaine was completely inactive [1].

Arrhythmia Model Aconitine In Vivo

Ouabain Toxicity Antagonism: Prifuroline Active vs. Inactive Disopyramide, Lidocaine, Verapamil

In guinea-pig ouabain toxicity studies, only prifuroline and propranolol demonstrated antagonism; quinidine showed borderline activity, while disopyramide, lidocaine, and verapamil were ineffective [1].

Ouabain Toxicity Cardiac Glycoside

Ventricular Vulnerability Reduction: Prifuroline Comparable to Disopyramide and Amiodarone

In open-chest rats subjected to electrical stimulation, prifuroline's reduction of ventricular susceptibility was comparable to disopyramide and amiodarone at the same dose levels, while quinidine and lidocaine were less effective [1].

Ventricular Fibrillation Electrical Stimulation In Vivo

Oral Bioavailability Indicator: ID Route Doses Only 2x IV Doses

Prifuroline demonstrates effective anti-aconitine activity via the intraduodenal (ID) route at doses only twice those required intravenously (IV), indicating favorable oral absorption potential [1].

Pharmacokinetics Bioavailability Oral

Mixed Class I/III Electrophysiological Profile: Distinct His-Purkinje Conduction Slowing

Unlike amiodarone, which does not significantly affect His-Purkinje conduction time, prifuroline produced a significant dose-related increase in His-Purkinje system conduction time, characteristic of class I quinidine-like agents [1].

Electrophysiology Cardiac Conduction Class I Antiarrhythmic

Prifuroline (CAS 70833-07-7): Optimal Research Application Scenarios Based on Quantified Differentiation


Atrial Arrhythmia Mechanism Studies Requiring Potent Atrial Refractoriness Prolongation

Prifuroline is the preferred tool compound for studies focused on atrial effective refractory period (ERP) prolongation, as it demonstrates 2.9-fold greater potency than amiodarone in this parameter [1]. Researchers investigating atrial fibrillation or atrial flutter mechanisms in canine or other large animal models should select prifuroline when a potent atrial-selective refractoriness effect is required, rather than amiodarone, which shows lower atrial ERP potency.

Digitalis/Ouabain-Induced Arrhythmia Research

Prifuroline is one of only two compounds (alongside propranolol) that effectively antagonizes ouabain toxicity in the guinea-pig model [1]. In studies requiring a positive control for cardiac glycoside toxicity, prifuroline should be prioritized over disopyramide, lidocaine, and verapamil, all of which are inactive in this assay. This makes prifuroline an essential reference compound for laboratories specializing in digitalis intoxication research.

Preclinical Studies Requiring Both Class I and Class III Antiarrhythmic Properties

Prifuroline's unique mixed electrophysiological profile—combining class I quinidine-like effects on His-Purkinje conduction with class III amiodarone-like effects on atrial and ventricular refractoriness [1]—makes it the compound of choice for studies aiming to evaluate combined sodium and potassium channel modulation. Neither amiodarone (which lacks significant His-Purkinje effects) nor pure class I agents can replicate this dual mechanism.

Oral Dosing Studies in Chronic Arrhythmia Models

Prifuroline exhibits a favorable intraduodenal-to-intravenous dose ratio of approximately 2:1 for anti-aconitine activity [1], indicating high oral bioavailability. This property makes it a practical candidate for chronic oral dosing studies in rodent or canine models of arrhythmia, minimizing the dose escalation required when switching from parenteral to enteral administration routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prifuroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.